molecular formula C19H15FN2O3S B4849425 METHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4849425
M. Wt: 370.4 g/mol
InChI Key: IOOBOUIVOHFZRP-UHFFFAOYSA-N
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Description

METHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.

    Introduction of Substituents: The 4-fluorophenyl and 5-methyl groups are introduced via electrophilic aromatic substitution reactions.

    Amidation: The pyridine-3-amido group is attached through an amidation reaction, often using coupling reagents like EDCI or DCC.

    Esterification: The carboxylate group is formed through esterification, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
  • METHYL 4-(4-BROMOPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

The presence of the 4-fluorophenyl group might confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-5-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-11-15(12-5-7-14(20)8-6-12)16(19(24)25-2)18(26-11)22-17(23)13-4-3-9-21-10-13/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOBOUIVOHFZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CN=CC=C2)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
METHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

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